2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)-
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Overview
Description
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- is an organic compound with a unique structure that includes a cyclopentenone ring, a hydroxyl group, a methylene group, and a piperidinyl group
Preparation Methods
The synthesis of 2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with appropriate reagents to introduce the hydroxyl and methylene groups, followed by the addition of the piperidinyl group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form an alcohol.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methylene groups can participate in hydrogen bonding and other interactions with biological molecules, while the piperidinyl group can enhance its binding affinity and specificity. These interactions can modulate various biological processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- can be compared with other similar compounds such as:
2-Cyclopenten-1-one, 2-hydroxy-: Lacks the methylene and piperidinyl groups, resulting in different chemical and biological properties.
2-Cyclopenten-1-one, 2-hydroxy-3-methyl-: Contains a methyl group instead of a methylene group, leading to variations in reactivity and applications.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-:
The uniqueness of 2-Cyclopenten-1-one, 2-hydroxy-5-methylene-3-(1-piperidinyl)- lies in its specific combination of functional groups, which confer distinct properties and applications.
Properties
CAS No. |
72765-50-5 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-hydroxy-5-methylidene-3-piperidin-1-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H15NO2/c1-8-7-9(11(14)10(8)13)12-5-3-2-4-6-12/h14H,1-7H2 |
InChI Key |
BQDAMYSDZKDALB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(=C(C1=O)O)N2CCCCC2 |
Origin of Product |
United States |
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